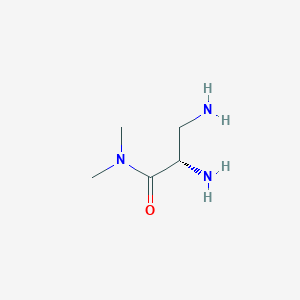
3-Amino-N,N-dimethyl-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-dimethyl-L-alaninamide is a modified amino acid derivative featuring a dimethylated amide group and a primary amine on the β-carbon. The dimethyl substitution on the amide nitrogen likely enhances lipophilicity and metabolic stability compared to unmethylated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dimethyl-L-alaninamide typically involves the reaction of β-alanine with dimethylamine. One common method is the amidation of β-alanine using dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dimethyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amides .
Scientific Research Applications
3-Amino-N,N-dimethyl-L-alaninamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical properties of 3-Amino-N,N-dimethyl-L-alaninamide with related compounds:
Key Observations :
- Lipophilicity: The dimethylamide group in the target compound increases hydrophobicity compared to 3-Amino-L-alanine (logP ~0.5 vs. ~−1.5) .
- Aromatic vs. Aliphatic Systems : The aromatic benzamide in enables π-π stacking, absent in alaninamide derivatives, which may enhance binding in protein pockets .
ADMET and Solubility Considerations
- Solubility : Dimethylation decreases aqueous solubility; for example, N,N-diethylbenzamide () has lower solubility than unmethylated analogues .
- Toxicity: notes that dimethylated propanamide derivatives may cause respiratory irritation, suggesting similar risks for the target compound .
- Absorption : Increased lipophilicity from dimethyl groups (logP ~1.2 for the target compound) may enhance cell membrane permeability but reduce renal excretion .
Properties
CAS No. |
847653-44-5 |
|---|---|
Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
(2S)-2,3-diamino-N,N-dimethylpropanamide |
InChI |
InChI=1S/C5H13N3O/c1-8(2)5(9)4(7)3-6/h4H,3,6-7H2,1-2H3/t4-/m0/s1 |
InChI Key |
RDOAMRVEKYOWQG-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CN)N |
Canonical SMILES |
CN(C)C(=O)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















